molecular formula C19H18ClF3N4 B11343844 3-(2-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-(2-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11343844
M. Wt: 394.8 g/mol
InChI Key: UBBHLIRAVMRUJE-UHFFFAOYSA-N
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Description

1-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERIDINE is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrimidine core, substituted with a chlorophenyl group, a methyl group, and a trifluoromethyl group

Preparation Methods

The synthesis of 1-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERIDINE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the chlorophenyl, methyl, and trifluoromethyl groups through various substitution reactions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using techniques such as catalytic hydrogenation, halogenation, and nucleophilic substitution.

Chemical Reactions Analysis

1-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERIDINE can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the pyrazolo[1,5-a]pyrimidine core, using reagents like sodium hydride or lithium diisopropylamide.

Scientific Research Applications

1-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERIDINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

1-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERIDINE can be compared with other similar compounds, such as dichloroanilines and caffeine derivatives. These compounds share some structural similarities but differ in their specific substituents and functional groups, leading to unique properties and applications. For example, dichloroanilines are used in the production of dyes and herbicides, while caffeine derivatives are known for their stimulant effects .

Properties

Molecular Formula

C19H18ClF3N4

Molecular Weight

394.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-methyl-7-piperidin-1-yl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H18ClF3N4/c1-12-11-15(26-9-5-2-6-10-26)27-18(24-12)16(17(25-27)19(21,22)23)13-7-3-4-8-14(13)20/h3-4,7-8,11H,2,5-6,9-10H2,1H3

InChI Key

UBBHLIRAVMRUJE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCCCC3)C(F)(F)F)C4=CC=CC=C4Cl

Origin of Product

United States

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